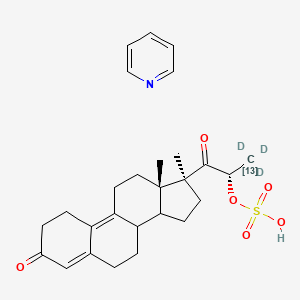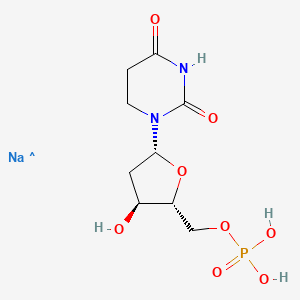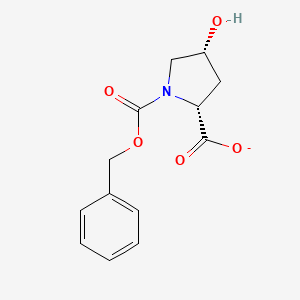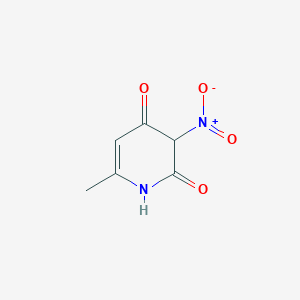
6-chloro-6H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a chlorine atom at the 6th position and a keto group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and a substoichiometric amount of copper acetate (Cu(OAc)2) as an oxidant . This method is efficient and can be performed under mild conditions.
Another method involves the direct carbonylation of o-alkenylanilines using carbon dioxide (CO2) or triphosgene (BTC) as the carbonyl source . This approach is practical and applicable for both scientific research and industrial applications.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often employs transition metal-catalyzed reactions or green reaction protocols to ensure high yields and minimal environmental impact . These methods are optimized for large-scale production and are designed to be cost-effective and sustainable.
化学反应分析
Types of Reactions
6-chloro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-6H-quinolin-2-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: 6-chloro-6H-quinolin-2-ol.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
科学研究应用
6-chloro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-6H-quinolin-2-one involves its interaction with specific molecular targets. For instance, as an FXIa inhibitor, it binds to the active site of the enzyme, preventing the conversion of factor XI to its active form . This inhibition disrupts the coagulation cascade, thereby exerting its anticoagulant effects.
相似化合物的比较
Similar Compounds
6-chloro-3,4-dihydro-1H-quinolin-2-one: A neutral compound with similar structural features but differing in its hydrogenation state.
Quinolin-2-amine: A weakly basic compound with a similar quinoline core structure.
Uniqueness
6-chloro-6H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a keto group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
6-chloro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI 键 |
CYZLEBKCABJJCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C=CC2=CC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)


![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)





![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
